

# 2-Methyl-3-nitroanisole: A Comprehensive Technical Guide for Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyl-3-nitroanisole

Cat. No.: B1293961

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## Introduction

**2-Methyl-3-nitroanisole**, also known as 1-methoxy-2-methyl-3-nitrobenzene, is a substituted aromatic nitro compound that serves as a crucial and versatile building block in organic synthesis.<sup>[1][2]</sup> Its unique substitution pattern, featuring an activating methoxy group, a moderately activating methyl group, and a deactivating, yet synthetically valuable, nitro group, allows for a range of chemical transformations. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals and other complex organic molecules. Researchers, scientists, and professionals in drug development will find this document a valuable resource for leveraging **2-Methyl-3-nitroanisole** in their synthetic endeavors.

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-Methyl-3-nitroanisole** are fundamental to its handling, reaction setup, and purification. These properties have been compiled from various sources and are summarized below.

Table 1: Physicochemical Properties of **2-Methyl-3-nitroanisole**

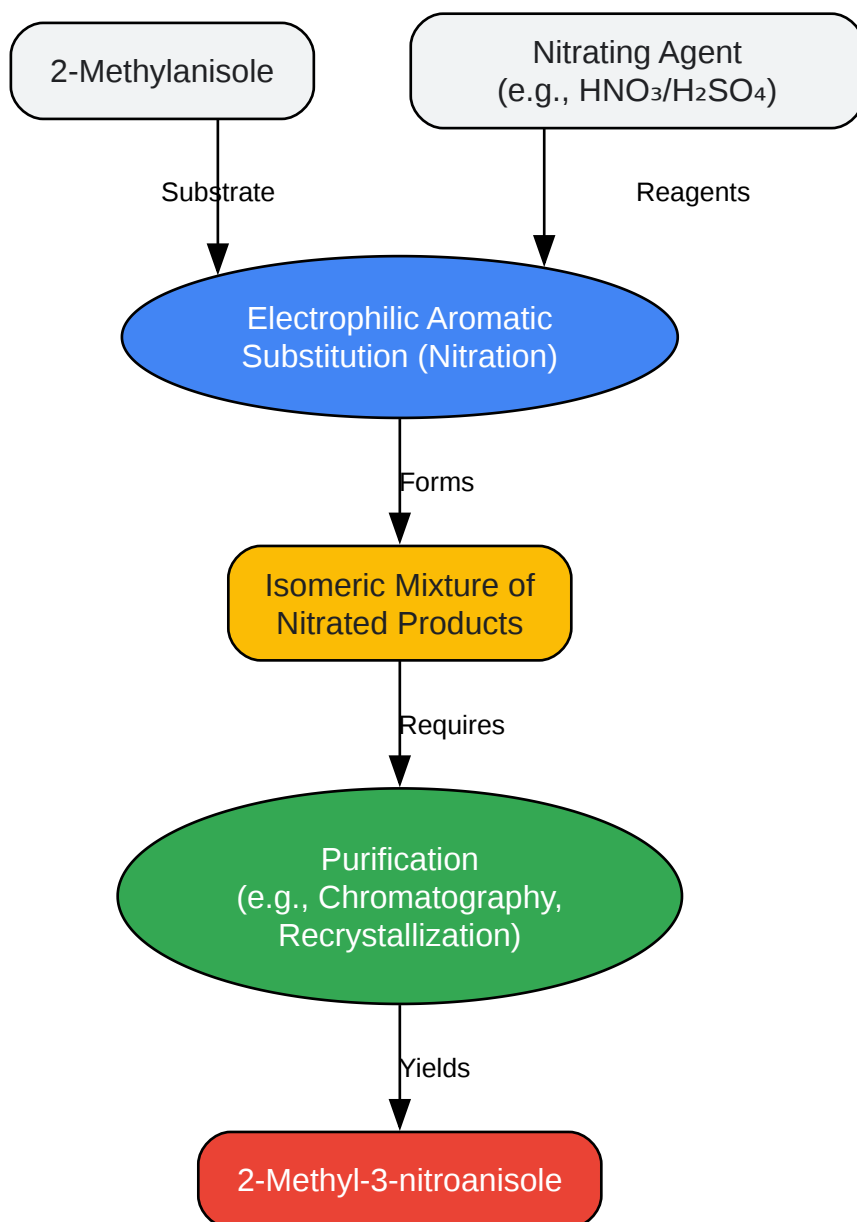
Property	Value	Reference(s)
CAS Number	4837-88-1	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	167.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Yellow to pale brown solid or crystalline powder	<a href="#">[1]</a>
Melting Point	54-56 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	94-96 °C at 0.5 mmHg	<a href="#">[1]</a>
Density	1.2 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
InChI Key	HQCZLEAGIOIIMC-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES String	COc1cccc(c1C)--INVALID-LINK--=O	<a href="#">[3]</a>
EC Number	225-424-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Beilstein Number	2328599	<a href="#">[3]</a>

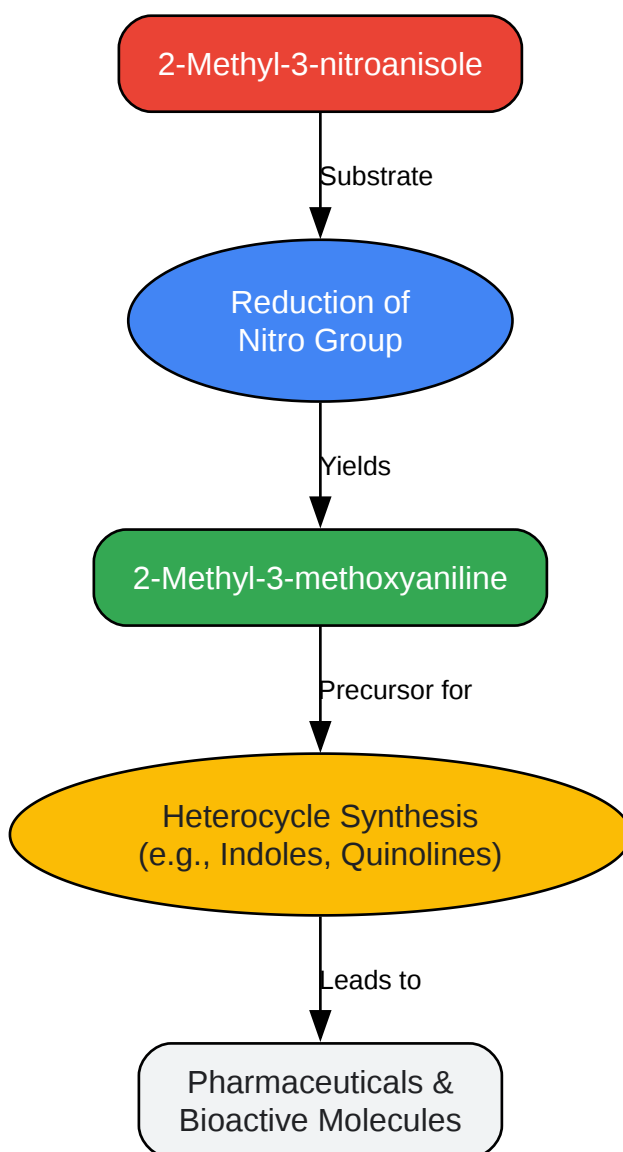
Table 2: Spectroscopic Data References for **2-Methyl-3-nitroanisole**

Spectroscopy Type	Reference(s)
<sup>1</sup> H NMR	<a href="#">[2]</a>
<sup>13</sup> C NMR	<a href="#">[2]</a>
Mass Spectrometry (GC-MS)	<a href="#">[2]</a>
Infrared (IR) Spectroscopy	<a href="#">[2]</a>
Raman Spectroscopy	<a href="#">[2]</a>

## Synthesis of 2-Methyl-3-nitroanisole

The primary route for the synthesis of **2-Methyl-3-nitroanisole** is the electrophilic nitration of 2-methylanisole. The methoxy and methyl groups are ortho-, para-directing activators. Therefore, the nitration of 2-methylanisole is expected to yield a mixture of isomers, including the 4-nitro and 6-nitro isomers as major products.<sup>[4]</sup> The formation of the 3-nitro isomer is sterically and electronically less favored, often resulting in lower yields compared to other isomers. Careful control of reaction conditions and efficient purification methods are essential for isolating the desired product.





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## References

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- 2. 2-Methyl-3-nitroanisole | C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub> | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-甲基-3-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
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